Propyl pyrazole triol

Description

Properties

IUPAC Name |

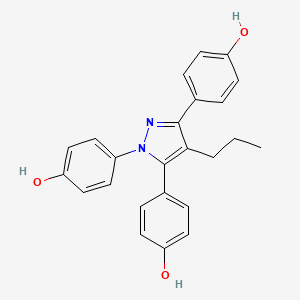

4-[2,5-bis(4-hydroxyphenyl)-4-propylpyrazol-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3/c1-2-3-22-23(16-4-10-19(27)11-5-16)25-26(18-8-14-21(29)15-9-18)24(22)17-6-12-20(28)13-7-17/h4-15,27-29H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTXSIGGFRQYKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040392 | |

| Record name | Propylpyrazoletriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263717-53-9 | |

| Record name | Propyl pyrazole triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263717-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263717539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylpyrazoletriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-(4-PROPYL-(1H)-PYRAZOLE-1,3,5-TRIYL)TRISPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T83Y6JZPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propyl Pyrazole Triol: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl pyrazole (B372694) triol (PPT) is a synthetic, non-steroidal small molecule that has emerged as a critical tool in endocrinology and related fields. It is renowned for its high potency and selectivity as an agonist for Estrogen Receptor Alpha (ERα), a key mediator of estrogen signaling in various tissues. While its primary mechanism of action is through ERα, emerging evidence indicates that PPT also functions as an agonist for the G protein-coupled estrogen receptor (GPER), adding another layer of complexity to its pharmacological profile. This technical guide provides a comprehensive overview of the molecular mechanisms of action of PPT, detailing its interaction with ERα and GPER, the subsequent downstream signaling cascades, and the experimental methodologies used to elucidate these pathways.

Introduction

Estrogen signaling plays a pivotal role in a myriad of physiological processes, including reproductive health, bone metabolism, cardiovascular function, and neural activity. The biological effects of estrogens are primarily mediated by two classical nuclear hormone receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), as well as the more recently identified G protein-coupled estrogen receptor (GPER). The development of receptor-selective ligands has been instrumental in dissecting the specific roles of these receptors. Propyl pyrazole triol (PPT) has been a cornerstone in this endeavor, exhibiting a remarkable 400- to 410-fold selectivity for ERα over ERβ[1][2]. This high selectivity has positioned PPT as an invaluable pharmacological probe for investigating the physiological and pathological functions of ERα. Furthermore, the discovery of its agonistic activity at GPER has opened new avenues for understanding the intricate network of estrogen signaling[2]. This guide will delve into the core mechanisms of PPT action, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Primary Mechanism of Action: Selective Estrogen Receptor Alpha (ERα) Agonism

The principal mechanism of action of this compound is its function as a potent and selective agonist of Estrogen Receptor Alpha (ERα)[1]. Upon entering the cell, PPT binds to the ligand-binding domain of ERα, inducing a conformational change in the receptor. This change facilitates the dissociation of heat shock proteins, receptor dimerization, and subsequent translocation to the nucleus. The PPT-ERα complex then initiates downstream signaling through two primary pathways: the classical genomic pathway and the non-genomic pathway.

Genomic Signaling Pathway

The genomic, or classical, pathway involves the direct interaction of the activated PPT-ERα complex with DNA to regulate gene transcription.

-

Estrogen Response Element (ERE)-Dependent Signaling: The dimerized PPT-ERα complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes[3]. This binding recruits a cascade of co-activator proteins, which in turn remodel chromatin and facilitate the assembly of the transcriptional machinery, leading to the up- or down-regulation of gene expression.

-

ERE-Independent (Tethered) Signaling: The PPT-ERα complex can also modulate gene expression without directly binding to an ERE. In this "tethered" pathway, the receptor interacts with other transcription factors, such as AP-1 or Sp-1, that are already bound to their respective DNA response elements. This interaction influences the transcriptional activity of these factors, thereby indirectly regulating the expression of a different set of target genes.

Non-Genomic Signaling Pathway

In addition to its nuclear actions, a sub-population of ERα is localized to the plasma membrane and cytoplasm. PPT can activate these receptors to initiate rapid, non-genomic signaling cascades that do not require de novo gene transcription[4]. These pathways often involve the activation of various protein kinases.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of membrane-associated ERα by PPT can trigger the rapid activation of the MAPK/ERK signaling cascade[3][4]. This involves a series of phosphorylation events, starting from the activation of Ras, which then activates Raf, followed by MEK, and finally ERK (extracellular signal-regulated kinase). Phosphorylated ERK can then translocate to the nucleus to phosphorylate and activate transcription factors, or it can phosphorylate cytoplasmic targets to elicit rapid cellular responses. Studies have shown that PPT treatment increases the phosphorylation of ERK, as well as other MAPKs like JNK and p38[3].

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: PPT-mediated activation of membrane ERα can also lead to the activation of the PI3K/Akt signaling pathway. PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which acts as a second messenger to recruit and activate Akt (also known as Protein Kinase B). Activated Akt can then phosphorylate a wide range of downstream targets to regulate cellular processes such as cell survival, growth, and metabolism.

Secondary Mechanism of Action: G Protein-Coupled Estrogen Receptor (GPER) Agonism

While initially characterized as a highly selective ERα agonist, subsequent research has revealed that this compound also acts as an agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30[2][5]. GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic responses.

Upon binding of PPT, GPER activates heterotrimeric G proteins, leading to the stimulation of various downstream signaling pathways:

-

Adenylyl Cyclase/cAMP/PKA Pathway: GPER activation can lead to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which can then phosphorylate numerous cellular substrates to modulate their activity.

-

MAPK/ERK Pathway: Similar to membrane ERα, GPER activation by PPT can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn initiates the MAPK/ERK signaling cascade[2].

-

PI3K/Akt Pathway: GPER signaling can also intersect with the PI3K/Akt pathway, contributing to the regulation of cell survival and proliferation[6].

-

Calcium Mobilization: Activation of GPER can lead to the rapid mobilization of intracellular calcium stores, which acts as a second messenger to regulate a diverse array of cellular processes.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the mechanism of action of this compound.

Table 1: Receptor Binding and Activation

| Parameter | Receptor | Value | Cell Line/System | Reference |

| EC50 | ERα | ~200 pM | Not specified | [3] |

| Relative Binding Affinity | ERα | 49% (compared to Estradiol) | Not specified | [7] |

| Relative Binding Affinity | ERβ | 0.12% (compared to Estradiol) | Not specified | [7] |

| Selectivity | ERα over ERβ | ~410-fold | Not specified | [1] |

Table 2: Downstream Signaling Effects

| Downstream Target | Effect of PPT Treatment | Fold Change/Observation | Cell Line | Reference |

| p-ERK | Increased Phosphorylation | Qualitatively increased | HaCaT cells | [3] |

| p-JNK | Increased Phosphorylation | Qualitatively increased | HaCaT cells | [3] |

| p-p38 | Increased Phosphorylation | Qualitatively increased | HaCaT cells | [3] |

| p-c-Jun | Increased Phosphorylation | Qualitatively increased | HaCaT cells | [3] |

| p-c-Fos | Increased Phosphorylation | Qualitatively increased | HaCaT cells | [3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity of PPT for ERα and ERβ.

Methodology:

-

Preparation of Receptor Source: A source of ERα and ERβ is required, typically from recombinant protein expression systems or tissue homogenates (e.g., rat uterine cytosol).

-

Incubation: A constant concentration of a radiolabeled estrogen (e.g., [3H]-Estradiol) is incubated with the receptor source in the presence of increasing concentrations of unlabeled PPT.

-

Separation of Bound and Free Ligand: After incubation to equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by filtration through glass fiber filters that trap the receptor-ligand complexes.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of PPT. The IC50 value (the concentration of PPT that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

Objective: To assess the ability of PPT to activate ERα-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HeLa, HEK293, or MCF-7) is co-transfected with an expression vector for human ERα and a reporter plasmid containing a luciferase gene under the control of an estrogen-responsive promoter (containing one or more EREs).

-

Treatment: The transfected cells are treated with varying concentrations of PPT.

-

Cell Lysis and Luciferase Assay: After a defined incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.

-

Data Analysis: The luciferase activity is normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase or β-galactosidase) to control for transfection efficiency. The data are then plotted as fold induction of luciferase activity versus the concentration of PPT to determine the EC50 value.

Western Blot Analysis for Protein Phosphorylation

Objective: To quantify the effect of PPT on the phosphorylation of downstream signaling proteins (e.g., ERK, Akt).

Methodology:

-

Cell Culture and Treatment: Cells expressing the target receptors are serum-starved and then treated with PPT for various time points.

-

Protein Extraction: The cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK). The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Quantification and Normalization: The intensity of the bands corresponding to the phosphorylated protein is quantified using densitometry software. The data are then normalized to the total amount of the respective protein (detected on the same blot after stripping and re-probing with an antibody against the total protein) or to a loading control (e.g., GAPDH or β-actin).

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Conclusion

This compound is a powerful pharmacological tool whose mechanism of action is centered on its potent and selective agonism of Estrogen Receptor Alpha. Its ability to activate both the classical genomic and the rapid non-genomic signaling pathways of ERα has provided invaluable insights into the multifaceted nature of estrogen action. The more recent discovery of its agonistic effects on GPER further underscores the complexity of estrogen signaling and highlights the need for careful interpretation of data obtained using this compound. This technical guide has provided a comprehensive overview of the current understanding of PPT's mechanism of action, supported by quantitative data and detailed experimental methodologies, to serve as a valuable resource for the scientific community. Future research will likely focus on further dissecting the relative contributions of ERα and GPER to the overall pharmacological effects of PPT in different physiological and pathological contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. Signaling, physiological functions and clinical relevance of the G protein-coupled estrogen receptor GPER - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. What have we learned about GPER function in physiology and disease from knockout mice? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

Propyl Pyrazole Triol (PPT): A Technical Guide to its Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl pyrazole (B372694) triol (PPT), scientifically known as 4,4',4''-(4-propyl-1H-pyrazole-1,3,5-triyl)trisphenol, is a synthetic, non-steroidal small molecule that has garnered significant attention in the field of endocrinology and drug discovery. Its high affinity and selectivity as an agonist for the Estrogen Receptor alpha (ERα) make it an invaluable tool for elucidating the specific physiological roles of this receptor subtype. This technical guide provides a comprehensive overview of the chemical structure, a plausible synthesis route, and the well-documented biological activity of PPT, with a focus on its mechanism of action through ERα signaling pathways. All quantitative data are presented in structured tables, and detailed experimental protocols are provided.

Chemical Structure

Propyl pyrazole triol is a tetra-substituted pyrazole derivative. The core of the molecule is a five-membered aromatic pyrazole ring. This ring is substituted at four positions:

-

Position 1: A p-hydroxyphenyl group.

-

Position 3: A p-hydroxyphenyl group.

-

Position 4: A propyl group.

-

Position 5: A p-hydroxyphenyl group.

The presence of the three phenolic hydroxyl groups is crucial for its interaction with the estrogen receptor.

Table 1: Chemical and Physical Properties of this compound (PPT)

| Property | Value | Source |

| IUPAC Name | 4-[1,3-bis(4-hydroxyphenyl)-4-propylpyrazol-5-yl]phenol | PubChem |

| Molecular Formula | C₂₄H₂₂N₂O₃ | PubChem |

| Molecular Weight | 386.4 g/mol | PubChem |

| CAS Number | 263717-53-9 | PubChem |

| Appearance | White to tan powder | Sigma-Aldrich |

| Melting Point | 230 °C (decomposes) | Echemi |

| Solubility | DMSO: 20 mg/mL, Ethanol: 10 mg/mL | Cayman Chemical |

Synthesis of this compound (PPT)

Proposed Synthetic Pathway

The synthesis of PPT can be envisioned in two main steps:

-

Synthesis of the 1,3-dicarbonyl precursor: 1,3-bis(4-hydroxyphenyl)-2-propylpropane-1,3-dione.

-

Knorr Pyrazole Synthesis: Cyclocondensation of the 1,3-dicarbonyl precursor with 4-hydroxyphenylhydrazine.

Experimental Protocols

2.2.1. Synthesis of 1,3-bis(4-hydroxyphenyl)-2-propylpropane-1,3-dione (Precursor)

This precursor can be synthesized via a Claisen condensation reaction between ethyl 4-hydroxybenzoate (B8730719) and pentan-3-one in the presence of a strong base like sodium hydride.

-

Materials: Ethyl 4-hydroxybenzoate, pentan-3-one, sodium hydride (NaH), anhydrous tetrahydrofuran (B95107) (THF), hydrochloric acid (HCl), diethyl ether, magnesium sulfate (B86663) (MgSO₄).

-

Procedure:

-

To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon), add a solution of ethyl 4-hydroxybenzoate (2.0 equivalents) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add a solution of pentan-3-one (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl until the pH is acidic.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 1,3-dicarbonyl precursor.

-

2.2.2. Knorr Pyrazole Synthesis of this compound (PPT)

-

Materials: 1,3-bis(4-hydroxyphenyl)-2-propylpropane-1,3-dione, 4-hydroxyphenylhydrazine hydrochloride, ethanol, glacial acetic acid.

-

Procedure:

-

In a round-bottom flask, dissolve the 1,3-dicarbonyl precursor (1.0 equivalent) in ethanol.

-

Add 4-hydroxyphenylhydrazine hydrochloride (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the reaction mixture to reflux and stir for 6-12 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Add water to the concentrated mixture to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Biological Activity and Mechanism of Action

This compound is a potent and selective agonist of Estrogen Receptor alpha (ERα).[1][2] This selectivity allows for the specific investigation of ERα-mediated signaling pathways, distinguishing them from those activated by ERβ.

Receptor Binding and Activation

PPT exhibits a high binding affinity for ERα, with a relative binding affinity approximately 410 times higher than for ERβ.[1] This remarkable selectivity is attributed to specific interactions between the propyl group at the C4 position of the pyrazole ring and the ligand-binding domain of ERα.[3][4]

Table 2: Receptor Binding Affinity and Potency of this compound (PPT)

| Parameter | Receptor | Value | Source |

| Relative Binding Affinity | ERα | 49% (of Estradiol) | MedchemExpress |

| ERβ | 0.12% (of Estradiol) | MedchemExpress | |

| EC₅₀ (ERα-dependent response) | ERα-U2OS-Luc cells | 140 pM | MedchemExpress |

Signaling Pathways

Upon binding to ERα, PPT induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The activated ERα dimer then binds to Estrogen Response Elements (EREs) on the DNA, initiating the transcription of target genes.

Key downstream effects of PPT-mediated ERα activation include:

-

Gene Regulation: PPT has been shown to upregulate the expression of ERα target genes such as IGFBP-4 and complement 3.[5][6]

-

Metabolic Control: In animal models, PPT improves glucose tolerance and insulin (B600854) sensitivity, suggesting a role for ERα in regulating glucose metabolism.[7][8] This is associated with changes in the expression of key metabolic enzymes like glucose-6-phosphatase and the transcription factor STAT3 in the liver.[7][8]

-

Neurobiology: PPT influences the expression of synaptic proteins in the hippocampus, such as PSD-95 and the AMPA receptor subunit GluR1, indicating a role for ERα in synaptic plasticity. It has also been shown to rapidly enhance learning and memory and increase dendritic spine density.

-

GPER Activation: While highly selective for ERα, some studies suggest that at higher concentrations, PPT may also act as an agonist for the G protein-coupled estrogen receptor (GPER/GPR30).

Experimental Workflows

The following diagram illustrates a general experimental workflow for synthesizing and characterizing this compound.

// Nodes Start [label="Starting Materials:\nEthyl 4-hydroxybenzoate\nPentan-3-one\n4-hydroxyphenylhydrazine", shape=folder, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Synthesis of\n1,3-Dicarbonyl Precursor\n(Claisen Condensation)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification1 [label="Purification 1:\nColumn Chromatography", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Pyrazole Formation\n(Knorr Synthesis)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification2 [label="Purification 2:\nRecrystallization", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="Characterization:\nNMR, Mass Spec, HPLC", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Pure this compound (PPT)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Step1 [color="#5F6368"]; Step1 -> Purification1 [color="#5F6368"]; Purification1 -> Step2 [color="#5F6368"]; Step2 -> Purification2 [color="#5F6368"]; Purification2 -> Characterization [color="#5F6368"]; Characterization -> Final_Product [color="#5F6368"]; } enddot Caption: Experimental Workflow for PPT Synthesis.

Conclusion

This compound is a powerful and selective tool for investigating the biological functions of Estrogen Receptor alpha. Its well-defined structure and high-affinity binding make it an ideal ligand for in vitro and in vivo studies. The synthetic route, based on the Knorr pyrazole synthesis, is accessible and allows for the preparation of this valuable research compound. Further research into the nuanced signaling pathways activated by PPT will continue to unravel the complex and tissue-specific roles of ERα in health and disease.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. echemi.com [echemi.com]

- 3. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. 1,3,5-Tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole [cymitquimica.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Knorr Pyrazole Synthesis [drugfuture.com]

- 8. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

The Discovery and Development of Propyl Pyrazole Triol (PPT): A Landmark in Selective Estrogen Receptor-α Agonism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The discovery of distinct estrogen receptor subtypes, ERα and ERβ, in the mid-1990s revolutionized the understanding of estrogen signaling and opened new avenues for therapeutic intervention. The differential tissue distribution and physiological roles of these two receptors highlighted the need for subtype-selective ligands to dissect their individual functions and to develop drugs with improved efficacy and reduced side effects. Propyl pyrazole (B372694) triol (PPT), a non-steroidal synthetic compound, emerged from this quest as the first potent and highly selective agonist for the estrogen receptor-α (ERα). Its discovery provided an invaluable pharmacological tool to elucidate the specific biological roles of ERα and has since been instrumental in advancing our knowledge of estrogen action in various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, history, and key experimental characterization of PPT as a selective ERα agonist.

The Genesis of a Selective Agonist: A Tale of Rational Drug Design

The development of PPT was a result of a systematic structure-activity relationship (SAR) study of a series of tetrasubstituted pyrazoles.[1][2][3] Researchers at the University of Illinois, led by John A. Katzenellenbogen, sought to design ligands that could differentiate between the ligand-binding pockets of ERα and ERβ. Their work, culminating in a seminal publication in 2000, detailed the synthesis and evaluation of numerous pyrazole analogues.[1][2]

The core pyrazole scaffold was decorated with phenolic groups at the 1, 3, and 5 positions to mimic the key hydroxyl groups of the natural estrogen, 17β-estradiol (E2). The critical breakthrough came with the exploration of substituents at the 4-position of the pyrazole ring. It was discovered that a propyl group at this position conferred a remarkable and unexpected degree of selectivity for ERα over ERβ.[1][3] This led to the identification of 4,4',4''-(4-propyl-[1H]-pyrazole-1,3,5-triyl)trisphenol, which was given the acronym PPT.

Molecular modeling studies suggested that the ERα selectivity of PPT arises from specific interactions between the pyrazole core and the C4-propyl group with amino acid residues that differ between the ERα and ERβ ligand-binding domains.[1] Specifically, the bulkier propyl group is better accommodated in the more spacious ligand-binding pocket of ERα.[1]

Quantitative Profile of a Selective Agonist

The selectivity and potency of PPT have been extensively quantified through various in vitro assays. The following tables summarize the key binding affinity and transcriptional activation data for PPT in comparison to the endogenous ligand, 17β-estradiol.

Table 1: Estrogen Receptor Binding Affinity of Propyl Pyrazole Triol (PPT) [1][4][5][6][7]

| Compound | Receptor | Relative Binding Affinity (RBA, %)a | Kd (nM)b | Selectivity (ERβ/ERα) |

| This compound (PPT) | ERα | 49 | 2 | 410-fold |

| ERβ | 0.12 | 1000 | ||

| 17β-Estradiol (E2) | ERα | 100 | ~1 | ~1-fold |

| ERβ | 100 | ~1 |

a Relative binding affinity is expressed as a percentage of the binding of [3H]17β-estradiol. b Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates higher affinity.

Table 2: Transcriptional Activation Potency of this compound (PPT) [6][8][9]

| Compound | Receptor | Cell Line | Reporter Gene | EC50 (pM)c |

| This compound (PPT) | ERα | U2OS-Luc | Luciferase | 140 - 200 |

| ERβ | - | - | No activation | |

| 17β-Estradiol (E2) | ERα | Various | Various | ~10 - 50 |

| ERβ | Various | Various | ~10 - 50 |

c EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

The characterization of PPT as a selective ERα agonist relied on two key experimental techniques: competitive radioligand binding assays and reporter gene assays.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound (in this case, PPT) for a specific receptor (ERα or ERβ) by measuring its ability to compete with a radiolabeled ligand for binding to that receptor.[10][11][12][13][14]

Materials:

-

Purified recombinant human ERα or ERβ protein, or cytosol extracts from cells or tissues expressing the receptors (e.g., rat uterine cytosol).[13]

-

Radioligand: [3H]-17β-estradiol.

-

Test compound: this compound (PPT).

-

Assay buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer, pH 7.4).[13]

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of the unlabeled test compound (PPT) and a fixed concentration of the radioligand ([3H]-E2).

-

Incubation: In a multi-well plate, incubate the receptor preparation with the radioligand in the presence of varying concentrations of the test compound. Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled E2).

-

Equilibration: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 18-24 hours at 4°C).

-

Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters. The filters trap the receptor-ligand complexes.

-

Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant), which reflects the binding affinity of the competitor, can then be calculated using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate a receptor and induce the transcription of a specific gene. In this case, it is used to determine if PPT can act as an agonist for ERα and/or ERβ.[15][16][17][18][19]

Materials:

-

Mammalian cell line that does not endogenously express ERs (e.g., HEK293 or HeLa cells).

-

Expression plasmid for human ERα or ERβ.

-

Reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.

-

Transfection reagent.

-

Cell culture medium.

-

Test compound: this compound (PPT).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the ER expression plasmid (either ERα or ERβ) and the ERE-luciferase reporter plasmid using a suitable transfection reagent.

-

Plating: After transfection, plate the cells into a multi-well plate and allow them to attach.

-

Treatment: Treat the cells with varying concentrations of the test compound (PPT) or a control agonist (e.g., 17β-estradiol). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 18-24 hours).

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luminometry: Add the luciferase assay reagent, which contains the substrate luciferin (B1168401), to the cell lysate. The luciferase enzyme will catalyze the conversion of luciferin to oxyluciferin, a reaction that produces light. Measure the light output using a luminometer.

-

Data Analysis: Plot the luciferase activity (luminescence) against the logarithm of the compound concentration. The EC50 value, representing the concentration at which the compound elicits a half-maximal transcriptional response, can be determined from this dose-response curve.

Signaling Pathways and Experimental Workflows

The activation of ERα by PPT initiates a cascade of molecular events, leading to changes in gene expression and cellular function. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and the experimental workflow for the discovery and characterization of a selective ERα agonist like PPT.

In Vivo Validation and Impact

Following its in vitro characterization, the ERα-selective agonistic activity of PPT was confirmed in various in vivo models.[20][21] In ovariectomized rats, PPT was shown to be as effective as non-selective estrogens in stimulating uterine growth (uterotrophic effect), a classic ERα-mediated response.[21] Furthermore, PPT was demonstrated to prevent ovariectomy-induced bone loss and body weight gain, and to regulate the expression of estrogen-responsive genes in the uterus.[21] The use of ERα knockout mice has been crucial in definitively proving that the in vivo effects of PPT are indeed mediated through ERα.[20]

Conclusion

The discovery of this compound (PPT) represents a pivotal moment in the study of estrogen biology. As the first highly selective ERα agonist, it has provided the scientific community with an indispensable tool to unravel the specific physiological and pathophysiological roles of this crucial nuclear receptor. The rational design, synthesis, and rigorous characterization of PPT stand as a testament to the power of medicinal chemistry in creating molecular probes to dissect complex biological systems. The continued use of PPT in research will undoubtedly lead to further insights into the multifaceted actions of estrogen and may pave the way for the development of novel therapeutics targeting ERα-mediated pathways.

References

- 1. Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of the estrogen receptor subtype-selective ligands, PPT and DPN: Quantification using UPLC-ES/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. rndsystems.com [rndsystems.com]

- 9. PPT | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]

- 10. benchchem.com [benchchem.com]

- 11. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cell-based Assays to Identify ERR and ERR/PGC Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assaygenie.com [assaygenie.com]

- 18. indigobiosciences.com [indigobiosciences.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. academic.oup.com [academic.oup.com]

Propyl Pyrazole Triol: A Technical Guide to Solubility for Researchers and Drug Development Professionals

Abstract

Propyl pyrazole (B372694) triol (PPT) is a potent and selective agonist for Estrogen Receptor Alpha (ERα), a critical target in various physiological and pathological processes. Its therapeutic potential is under active investigation, making a thorough understanding of its physicochemical properties, particularly its solubility, essential for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the solubility of Propyl pyrazole triol in Dimethyl Sulfoxide (DMSO) and other relevant solvent systems. It includes a detailed compilation of quantitative solubility data, standardized experimental protocols for solubility determination, and a visual representation of the ERα signaling pathway modulated by PPT. This guide aims to be an indispensable resource for the effective design and execution of preclinical and clinical research involving this compound.

Introduction

This compound (PPT), with the chemical formula C₂₄H₂₂N₂O₃, is a non-steroidal small molecule that has garnered significant attention for its high binding affinity and selectivity for Estrogen Receptor Alpha (ERα) over Estrogen Receptor Beta (ERβ). This selectivity makes PPT a valuable tool for elucidating the specific roles of ERα in various biological processes, including but not limited to, reproductive health, bone metabolism, and cancer biology. The progression of PPT from a research tool to a potential therapeutic agent hinges on a clear understanding of its formulation and delivery, which is fundamentally governed by its solubility characteristics.

This whitepaper serves as a core technical resource, consolidating available data on the solubility of PPT in DMSO, a common solvent for in vitro studies, as well as in other solvent systems suitable for in vivo applications. Furthermore, it provides detailed, adaptable experimental protocols for the determination of solubility, and a schematic of the ERα signaling pathway to provide context for its mechanism of action.

Solubility of this compound

The solubility of a compound is a critical parameter that influences its bioavailability and efficacy. The following tables summarize the quantitative solubility data for this compound in various solvents, compiled from multiple sources.

Table 1: Solubility in Single Solvents

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | ≥ 100[1][2] | ≥ 258.77[1][2] | Saturation may be higher. |

| DMSO | 99[3] | 256.18[3] | Sonication is recommended. |

| DMSO | 90[4] | 232.89 | - |

| DMSO | 77[5][6] | 199.25[5][6] | Use fresh DMSO as it can absorb moisture, which may reduce solubility. |

| Ethanol | 77[5][6] | 199.25[5][6] | - |

| Ethanol | ≤10 | - | - |

| Water | Insoluble[5][6] | - | - |

Note: The molecular weight of this compound is 386.44 g/mol .

Table 2: Solubility in Co-Solvent Systems for In Vivo Administration

| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 10[1][3] | ≥ 25.88[1][3] | Clear solution. Solvents should be added sequentially.[3] Sonication is recommended.[3] |

| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5[1] | ≥ 6.47[1] | Clear solution. |

| 10% DMSO, 90% corn oil | ≥ 2.5[1] | ≥ 6.47[1] | Clear solution. |

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the kinetic and thermodynamic solubility of a compound like this compound. These protocols can be adapted based on specific laboratory equipment and requirements.

Kinetic Solubility Assay Protocol

This method is suitable for high-throughput screening and provides a rapid assessment of solubility.

Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when added from a concentrated DMSO stock solution.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for direct UV assay)

-

Automated liquid handler or multichannel pipettes

-

Plate shaker

-

Nephelometer or UV/Vis spectrophotometer plate reader

-

Solubility filter plates (optional)

-

Centrifuge (for optional filtration step)

Procedure:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 20 mM). Ensure the compound is fully dissolved.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO stock concentration into a corresponding well of a new 96-well plate containing a larger volume (e.g., 98 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 2%.

-

Incubation and Shaking: Seal the plate and shake it at a constant speed (e.g., 300 rpm) at room temperature for a specified period (e.g., 1.5 to 2 hours) to allow for precipitation to reach a steady state.[6]

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering relative to a DMSO-only control indicates precipitation.

-

Direct UV Assay: After incubation, the solution can be filtered or centrifuged to remove any precipitate.[4] The concentration of the dissolved compound in the supernatant/filtrate is then determined by measuring the UV absorbance at the compound's λmax and comparing it to a standard curve of known concentrations.[4]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Thermodynamic (Shake-Flask) Solubility Assay Protocol

This method determines the equilibrium solubility of a compound and is considered the "gold standard".

Objective: To determine the saturation concentration of a compound in a solvent at equilibrium.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., DMSO, Ethanol, PBS pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (LC-MS)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached.[3]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

-

Quantification: Prepare serial dilutions of the filtered supernatant. Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV or LC-MS method against a standard curve prepared with known concentrations of the compound.

-

Data Analysis: The thermodynamic solubility is the concentration of the compound determined in the saturated solution.

This compound and the ERα Signaling Pathway

This compound exerts its biological effects by selectively binding to and activating Estrogen Receptor Alpha (ERα). The activation of ERα initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic signaling pathways.

Experimental Workflow for In Vivo Formulation

The preparation of this compound for in vivo studies requires a specific workflow to ensure complete dissolution and stability. The following diagram illustrates a typical procedure.

Caption: Workflow for preparing an in vivo formulation of this compound.

ERα Signaling Pathway

The following diagram illustrates the genomic and non-genomic signaling pathways activated by an ERα agonist like this compound.

Caption: Simplified overview of ERα genomic and non-genomic signaling pathways.

Conclusion

This technical guide provides a consolidated resource on the solubility of this compound, a selective ERα agonist of significant research interest. The presented data and protocols are intended to facilitate the design of robust and reproducible experiments, from in vitro assays to in vivo studies. A thorough understanding of the solubility characteristics of PPT is paramount for its effective use in advancing our knowledge of ERα signaling and for the potential development of novel therapeutics. Researchers are encouraged to use this guide as a foundational document for their work with this important compound.

References

- 1. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. enamine.net [enamine.net]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

In Vivo Biological Activity of Pyrazole-Based Compounds: A Technical Guide

Disclaimer: As of December 2025, a diligent search of the scientific and patent literature did not yield any publicly available data for a compound specifically named "Propyl pyrazole (B372694) triol." Therefore, this technical guide provides a comprehensive overview of the in vivo biological activities of well-characterized pyrazole-containing therapeutic agents. The data and protocols presented herein are based on established drugs, Ruxolitinib and Celecoxib (B62257), which serve as representative examples of the potent and diverse in vivo effects of the pyrazole class of molecules. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Pyrazole Scaffolds in Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile core for designing compounds with a wide range of pharmacological activities. Pyrazole derivatives have been successfully developed into approved drugs for various indications, including cancer, inflammation, and viral infections.[1][2] Their therapeutic effects are often mediated through the specific inhibition of key enzymes, such as protein kinases and cyclooxygenases.[1][3] This guide will focus on the in vivo biological activities of two prominent pyrazole-containing drugs: Ruxolitinib, a Janus kinase (JAK) inhibitor, and Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.

Quantitative In Vivo Data

The following tables summarize key quantitative data from in vivo studies of Ruxolitinib and Celecoxib, demonstrating their therapeutic effects in animal models.

Table 1: In Vivo Efficacy of Ruxolitinib in a Mouse Model of Myeloproliferative Neoplasm (MPN)

| Parameter | Vehicle Control | Ruxolitinib Treatment | Percent Change | Reference |

| Spleen Weight | Increased | Prevented Splenomegaly | - | [4] |

| Circulating TNF-α | Elevated | Decreased | Significant Reduction | [4] |

| Circulating IL-6 | Elevated | Decreased | Significant Reduction | [4] |

| JAK2 V617F Mutant Allele Burden in Spleen | High | Preferentially Decreased | - | [4] |

Table 2: In Vivo Anti-inflammatory Effects of Celecoxib in a Rat Model of Smoke-Induced Emphysema

| Parameter | Control | Smoke-Exposed | Smoke-Exposed + Celecoxib | Reference |

| Interalveolar Wall Distance | Normal | Increased | Inhibited Increase | [5] |

| Lung Inflammation Score | Low | High | Decreased | [5] |

| Serum Nitric Oxide (NO) Production | Baseline | Increased | Inhibited | [5] |

| Lung Tissue iNOS Expression | Low | High | Inhibited | [5] |

| Lung Tissue COX-2 Expression | Low | High | Inhibited | [5] |

| Lung Tissue PGE₂ Production | Baseline | Increased | Inhibited | [5] |

| Lung Tissue Phospho-IκBα | Low | High | Attenuated | [5] |

| Lung Tissue NF-κB Activation | Low | High | Attenuated | [5] |

Table 3: In Vivo Chondroprotective Effects of Celecoxib in a Rat Osteoarthritis Model

| Parameter | Vehicle Control | Celecoxib (Intra-articular) | Outcome | Reference |

| Cartilage Degeneration (Histopathology) | Severe | Significantly Reduced | Chondroprotective Effect | [6] |

| ADAMTS4 Gene Expression (in vitro explant) | High | Significantly Reduced | Anti-catabolic Effect | [6] |

| ADAMTS5 Gene Expression (in vitro explant) | High | Significantly Reduced | Anti-catabolic Effect | [6] |

| MMP13 Gene Expression (in vitro explant) | High | Significantly Reduced | Anti-catabolic Effect | [6] |

Signaling Pathways and Mechanisms of Action

The in vivo biological activities of Ruxolitinib and Celecoxib are a direct result of their modulation of specific intracellular signaling pathways.

Ruxolitinib: Inhibition of the JAK-STAT Pathway

Ruxolitinib is a potent inhibitor of Janus kinases, specifically JAK1 and JAK2.[7] These enzymes are critical for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function.[4] In myeloproliferative neoplasms, mutations often lead to the constitutive activation of the JAK-STAT pathway, driving uncontrolled cell proliferation and inflammation.[8] Ruxolitinib competitively binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[7] This blockade of STAT dimerization and nuclear translocation leads to the downregulation of genes involved in cell survival and proliferation.[4]

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Celecoxib: Inhibition of the COX-2/NF-κB Pathway

Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is often upregulated at sites of inflammation. COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5] In addition to its direct effect on prostaglandin (B15479496) synthesis, Celecoxib has been shown to attenuate the activation of the transcription factor NF-κB.[5] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2 itself. By inhibiting both COX-2 activity and NF-κB activation, Celecoxib exerts potent anti-inflammatory effects in vivo.[5][9]

Caption: Celecoxib inhibits COX-2 and the NF-κB signaling pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of in vivo biological activity. The following are generalized methodologies based on the types of studies cited in this guide.

Protocol 1: General Workflow for an In Vivo Tumor Xenograft Study

This protocol describes a typical workflow for assessing the anti-cancer efficacy of a pyrazole-based compound like Ruxolitinib in an immunocompromised mouse model.

Caption: General experimental workflow for in vivo tumor xenograft studies.

Detailed Methodology:

-

Cell Culture and Implantation: Human cancer cells (e.g., HCT-116) are cultured under standard conditions. A specific number of cells (e.g., 1 x 10⁶) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., SCID or nude mice).[10]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomly assigned to different treatment groups, including a vehicle control group and groups receiving the test compound at various doses.[10]

-

Drug Administration: The pyrazole-based inhibitor (e.g., Ruxolitinib) or vehicle is administered according to a predetermined schedule (e.g., daily oral gavage).[10]

-

Monitoring and Measurement: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²)/2.

-

Endpoint and Analysis: When tumors in the control group reach a predetermined size, or at the end of the study period, the mice are euthanized. Tumors are excised, weighed, and may be processed for further analysis, such as histology, immunohistochemistry, or Western blotting to assess target engagement and downstream effects.

Protocol 2: Rat Model of Induced Inflammation

This protocol outlines a general approach for evaluating the anti-inflammatory properties of a pyrazole-based compound like Celecoxib in a rat model.

Detailed Methodology:

-

Animal Model and Induction of Inflammation: Male Sprague-Dawley or Wistar rats are often used. Inflammation can be induced through various methods, such as:

-

Treatment Groups: Animals are divided into groups: a naive control group, a disease-induced group receiving a vehicle, and one or more disease-induced groups receiving the test compound (e.g., Celecoxib) at different doses.

-

Drug Administration: The compound can be administered through various routes, such as intra-articular injection for osteoarthritis models or mixed with dietary chow for systemic effects in the emphysema model.[5][6]

-

Sample Collection and Analysis: At the end of the study, animals are euthanized. Blood samples are collected for analysis of systemic inflammatory markers (e.g., cytokines, NO).[5][11] Target tissues (e.g., lung, joint cartilage) are harvested for:

-

Histopathology: To assess tissue morphology and inflammatory cell infiltration.[5][6]

-

Immunohistochemistry: To detect the expression and localization of specific proteins (e.g., COX-2, CD68).[5]

-

Biochemical Assays: To quantify levels of inflammatory mediators (e.g., PGE₂) using methods like ELISA.[5]

-

Gene and Protein Expression Analysis: To measure the levels of key inflammatory molecules (e.g., iNOS, NF-κB, MMPs) via RT-PCR and Western blotting.[5][6]

-

Conclusion

While "Propyl pyrazole triol" remains an uncharacterized entity, the extensive research on other pyrazole-containing compounds provides a strong foundation for understanding their potential in vivo biological activities. As demonstrated by the examples of Ruxolitinib and Celecoxib, the pyrazole scaffold is a highly effective core for developing potent and selective inhibitors of key signaling molecules. The in vivo efficacy of these compounds in preclinical models of cancer and inflammation highlights the therapeutic potential of this chemical class. Future research into novel pyrazole derivatives, potentially including those with triol functionalities, will likely continue to yield valuable therapeutic candidates for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 4. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 8. Frontiers | Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib [frontiersin.org]

- 9. Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Propyl Pyrazole Triol (PPT): A Technical Guide to its Target Receptor Binding Affinity and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective Estrogen Receptor α (ERα) agonist, Propyl Pyrazole Triol (PPT). It details its binding affinity for its target receptors, the experimental protocols used to determine these interactions, and the signaling pathways through which it exerts its effects.

Introduction

This compound (PPT), with the chemical name 4,4',4''-(4-propyl-1H-pyrazole-1,3,5-triyl)tris-phenol, is a synthetic, non-steroidal compound that has emerged as a critical tool in the study of estrogen receptor biology.[1] It is renowned for its high selectivity as an agonist for Estrogen Receptor Alpha (ERα) over Estrogen Receptor Beta (ERβ).[1][2] This selectivity allows for the specific investigation of ERα-mediated physiological and pathological processes, making it an invaluable pharmacological probe in fields such as oncology, neurobiology, and endocrinology.

Target Receptor Binding Affinity

PPT exhibits a significantly higher binding affinity for ERα compared to ERβ. This selectivity is a key characteristic that underpins its utility in research. The quantitative data from various studies consistently demonstrate this preference.

Quantitative Binding Affinity Data

The binding affinity of PPT for its target receptors has been determined through competitive radioligand binding assays. The following table summarizes the key quantitative data.

| Parameter | ERα | ERβ | Selectivity (ERα/ERβ) | Reference |

| Relative Binding Affinity (RBA) | 49% | 0.12% | ~410-fold | [2] |

| EC50 (ERα-dependent response) | 140 pM | - | - | [2] |

Relative Binding Affinity (RBA) is expressed as a percentage of the binding affinity of the natural ligand, 17β-estradiol. EC50 denotes the half-maximal effective concentration.

Experimental Protocols

The determination of PPT's binding affinity for estrogen receptors is primarily achieved through competitive radioligand binding assays. The following is a detailed methodology based on protocols cited in key studies.[3]

Competitive Radioligand Binding Assay

Objective: To determine the relative binding affinity of this compound (PPT) for Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ) by measuring its ability to compete with a radiolabeled ligand, [³H]-17β-estradiol.

Materials:

-

Receptor Source: Purified human ERα and ERβ expressed in a baculovirus system or cytosol extracts from tissues rich in these receptors (e.g., rat uterus for ERα).[3]

-

Radioligand: [³H]-17β-estradiol ([³H]E2).

-

Test Compound: this compound (PPT).

-

Reference Compound: Unlabeled 17β-estradiol.

-

Assay Buffer: Tris-HCl buffer (e.g., 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

-

Separation Matrix: Hydroxylapatite (HAP) slurry.[3]

-

Scintillation Cocktail.

-

Glass fiber filters.

Workflow Diagram:

Caption: Workflow for a Competitive Radioligand Binding Assay.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound (PPT) and the reference compound (unlabeled 17β-estradiol) in the assay buffer.

-

Prepare a working solution of the radioligand ([³H]E2) at a concentration typically near its Kd value.

-

-

Competitive Binding Reaction:

-

Set up assay tubes for total binding, non-specific binding, and competitive binding for each receptor subtype (ERα and ERβ).

-

Total Binding: Add a fixed concentration of [³H]E2 and the receptor preparation.

-

Non-specific Binding: Add [³H]E2, the receptor preparation, and a high concentration of unlabeled 17β-estradiol to saturate the receptors.

-

Competitive Binding: Add [³H]E2, the receptor preparation, and varying concentrations of PPT.

-

-

Incubation:

-

Incubate all tubes at 4°C for a sufficient time to reach equilibrium (typically 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Add a slurry of hydroxylapatite (HAP) to each tube to adsorb the ligand-receptor complexes.

-

Incubate for a short period (e.g., 15 minutes) at 4°C.

-

Wash the HAP pellets multiple times with cold assay buffer to remove unbound radioligand. This is typically done by centrifugation and resuspension.

-

-

Quantification:

-

After the final wash, resuspend the HAP pellets in ethanol (B145695) to elute the bound radioligand.

-

Transfer the ethanol solution to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the PPT concentration.

-

Determine the IC50 value, which is the concentration of PPT that inhibits 50% of the specific binding of [³H]E2.

-

The Relative Binding Affinity (RBA) is calculated using the following formula: RBA = (IC50 of 17β-estradiol / IC50 of PPT) x 100

-

Signaling Pathways

PPT, as an ERα agonist, activates downstream signaling pathways that are typically initiated by the endogenous ligand, 17β-estradiol. These pathways can be broadly categorized into genomic and non-genomic signaling.

Genomic Signaling Pathway

The classical genomic pathway involves the regulation of gene expression. Upon binding to PPT, ERα undergoes a conformational change, dimerizes, and translocates to the nucleus. The ERα dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of transcription.

Caption: Genomic Signaling Pathway of this compound (PPT).

Non-Genomic Signaling Pathway

In addition to the classical nuclear pathway, a sub-population of ERα is localized to the plasma membrane. Activation of these membrane-associated receptors by PPT can trigger rapid, non-transcriptional effects. This involves the activation of intracellular kinase cascades, such as the MAPK/ERK pathway, which can modulate neuronal excitability and other cellular processes.

Caption: Non-Genomic Signaling Pathway of this compound (PPT).

Conclusion

This compound is a potent and highly selective ERα agonist, making it an indispensable tool for dissecting the specific roles of this estrogen receptor subtype. Its well-characterized binding affinity and the understanding of its downstream signaling pathways provide a solid foundation for its use in a wide range of research applications, from basic science to preclinical drug development. The methodologies outlined in this guide offer a framework for the continued investigation of ERα-mediated processes and the discovery of novel therapeutic agents.

References

Endocrine-Disrupting Potential of Pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the endocrine-disrupting potential of pyrazole (B372694) derivatives. This class of heterocyclic compounds is integral to numerous pharmaceutical and agrochemical products. However, mounting evidence suggests that some pyrazole derivatives may interfere with the endocrine systems of humans and wildlife. This document consolidates quantitative data from in vitro and in vivo studies, details key experimental methodologies for assessing endocrine disruption, and illustrates the underlying molecular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the evaluation and development of pyrazole-based compounds.

Introduction

Pyrazole and its derivatives are a versatile class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their diverse pharmacological properties have led to their widespread use in medicine and agriculture.[1][2] Pyrazole-based compounds are utilized as anti-inflammatory, antimicrobial, and anticancer agents.[3][4] In agriculture, they are active ingredients in a range of pesticides, including insecticides and fungicides.[5][6]

Despite their utility, concerns have been raised regarding the potential for some pyrazole derivatives to act as endocrine-disrupting chemicals (EDCs). EDCs are exogenous substances that can interfere with any aspect of hormone action. This guide focuses on the known endocrine-disrupting effects of pyrazole derivatives, with a particular emphasis on their interactions with the estrogenic, androgenic, and thyroid signaling pathways.

Endocrine-Disrupting Effects of Pyrazole Derivatives: Quantitative Data

The endocrine-disrupting potential of various pyrazole derivatives has been investigated using a range of in vitro and in vivo assays. The following tables summarize the key quantitative findings from these studies, providing a comparative overview of the potencies and effects of different compounds.

Table 1: In Vitro Anti-Estrogenic and Anti-Thyroidal Activity of Phenylpyrazole Insecticides

| Compound | Assay Type | Endpoint | Cell Line | Result | Reference |

| Fipronil (B1672679) | Estrogen Receptor α (ERα) Reporter Gene Assay | Antagonistic Activity (RIC20) | CHO-K1 | 6.4 x 10⁻⁷ M | [7][8] |

| Fipronil Sulfone (metabolite) | Estrogen Receptor α (ERα) Reporter Gene Assay | Antagonistic Activity (RIC20) | CHO-K1 | 9.8 x 10⁻⁷ M | [7][8] |

| Fipronil Sulfone (metabolite) | Thyroid Hormone Receptor (TR) Reporter Gene Assay | Anti-thyroid Hormone Activity (RIC20) | CHO-K1 | 8.2 x 10⁻⁷ M | [7][8] |

| Ethiprole (B1671408) | GH3 Cell Proliferation Assay | Thyroid Hormone Antagonist | GH3 | Hindered T3-induced cell proliferation | [9] |

| Ethiprole Sulfone (M1) | GH3 Cell Proliferation Assay | Thyroid Hormone Antagonist | GH3 | Hindered T3-induced cell proliferation | [9] |

| Ethiprole Sulfide (M2) | GH3 Cell Proliferation Assay | Thyroid Hormone Antagonist | GH3 | Hindered T3-induced cell proliferation | [9] |

Table 2: In Vitro Estrogenic Activity of Pyrazole-Containing Fungicides

| Compound | Assay Type | Endpoint | Cell Line | Result | Reference |

| Fenarimol (B1672338) | MCF-7 Cell Proliferation Assay | Estrogenic Activity | MCF-7 | Estrogenic at higher concentrations | [6] |

| Tebuconazole (B1682727) | Reporter Gene Assay | Estrogen Receptor α (ERα) Agonistic Activity | HepG2 | Moderate estrogenic activity | [10] |

| Propiconazole | Reporter Gene Assay | Estrogen Receptor α (ERα) Agonistic Activity | HepG2 | Agonistic activity towards ERα | [10] |

| Cyproconazole | Reporter Gene Assay | Estrogen Receptor α (ERα) Agonistic Activity | HepG2 | Agonistic activity towards ERα | [10] |

| Difenoconazole | Reporter Gene Assay | Estrogen Receptor α (ERα) Agonistic Activity | HepG2 | Agonistic activity towards ERα | [10] |

Table 3: In Vivo Effects of Pyrazole Derivatives on Reproductive and Developmental Endpoints

| Compound | Species | Exposure | Key Findings | Reference |

| Flupyrazofos | Rat | Gestation days 7-17 | Fetal growth retardation at maternally toxic doses. NOAEL: 5 mg/kg for dams and fetuses. | [11] |

| Tebuconazole | Rat | Gestation and lactation | Virilization of female offspring (increased anogenital distance). Reduced testosterone (B1683101) levels in male fetuses. | [1][12] |

| Epoxiconazole (B1671545) | Rat | Gestation and lactation | Virilization of female offspring (increased anogenital distance). | [1][12] |

| Myclobutanil | Rat | Chronic exposure | Testicular atrophy and decreased sperm production at 10 mg/kg/day. | [13] |

| Pyrazoline derivatives | Zebrafish (embryo) | Acute exposure | Developmental abnormalities observed. LC50 of 18.75 µg/mL for one derivative. | [14] |

| Pyrazinamide (B1679903) | Zebrafish (larvae) | 4 to 120 hours post-fertilization | Decreased locomotor capacity and dopamine (B1211576) levels. | [15] |

| Ornidazole (B1677491) | Rat | 61 days (male), 2 weeks prior to mating and during gestation/lactation (female) | Reversible male infertility at high doses. No effect on spermatogenesis. | [16] |

Molecular Mechanisms of Endocrine Disruption

Pyrazole derivatives can interfere with endocrine signaling through various mechanisms, including direct receptor binding, modulation of hormone synthesis, and alteration of downstream signaling pathways.

Anti-Estrogenic Effects of Fipronil

The phenylpyrazole insecticide fipronil has been shown to exhibit anti-estrogenic activity. Studies using the ERα-positive human breast cancer cell line MCF-7 have demonstrated that fipronil can selectively down-regulate the expression of estrogen receptor α (ERα).[7][17] This down-regulation is accompanied by a decrease in the expression of CDC2, a gene regulated by ERα.[7] Furthermore, fipronil has been found to suppress the expression of PES1, an upstream signaling molecule involved in the regulation of ERα.[7][17] This suggests that fipronil's anti-estrogenic effects are mediated, at least in part, by a reduction in the cellular levels of ERα, thereby diminishing the cell's responsiveness to estrogens.[7] In vitro reporter gene assays have confirmed the antagonistic activity of fipronil and its metabolite, fipronil sulfone, towards ERα.[7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. epa.gov [epa.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. d-nb.info [d-nb.info]

- 5. regulations.gov [regulations.gov]

- 6. Estrogenic effects in vitro and in vivo of the fungicide fenarimol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endocrine disrupting potential of fipronil and its metabolite in reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. Comparative assessment of thyroid disrupting effects of ethiprole and its metabolites: In silico, in vitro, and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Developmental toxicity of flupyrazofos, a new organophosphorus insecticide, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endocrine-disrupting activities in vivo of the fungicides tebuconazole and epoxiconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. actavet.vfu.cz [actavet.vfu.cz]

- 14. Design, Biological Evaluation, and Zebrafish Embryo Toxicity of a Novel Pyrazoline Derivative - Journal of Young Pharmacists [jyoungpharm.org]

- 15. Neurodevelopmental toxicity of pyrazinamide to larval zebrafish and the restoration after intoxication withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Reproduction studies in rats treated with ornidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Propyl Pyrazole Triol (PPT) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl Pyrazole (B372694) Triol (PPT), also known as 4,4',4''-(4-propyl-1H-pyrazole-1,3,5-triyl)tris-phenol, is a synthetic, non-steroidal compound that functions as a potent and highly selective agonist for Estrogen Receptor Alpha (ERα).[1][2] Its high selectivity makes it an invaluable tool for researchers studying the specific physiological roles of ERα in various biological systems, distinguishing its effects from those mediated by Estrogen Receptor Beta (ERβ).[2][3] PPT has been shown to bind to ERα with an affinity approximately 400-410 times higher than for ERβ.[3][4][5] This specificity allows for the targeted investigation of ERα-mediated signaling pathways in diverse research areas, including metabolism, neuroprotection, bone health, and cardiovascular science.[4][6][7][8] These notes provide an overview of PPT's mechanism of action, key applications in animal models, and detailed protocols for its use.

Mechanism of Action

PPT exerts its biological effects by binding to and activating ERα. This activation can trigger two main signaling pathways:

-

Genomic Signaling: This is the classical pathway where PPT binds to ERα, causing the receptor to dimerize. The dimer then translocates to the cell nucleus and binds to specific DNA sequences called Estrogen Response Elements (EREs) on the promoter regions of target genes. This action modulates gene transcription, leading to a cellular response.[1]

-

Non-Genomic Signaling: A subset of ERα is located at the plasma membrane. PPT binding to these receptors can initiate rapid, non-transcriptional signaling cascades, such as the MAPK/ERK pathway. These pathways can quickly influence neuronal function, ion channel activity, and other cellular processes.[1]

Caption: ERα signaling pathways activated by PPT.

Data Presentation: PPT in Animal Models

The use of PPT varies across different animal models and research objectives. The following tables summarize quantitative data from several key studies.

Table 1: Summary of PPT Dosage and Administration in Rodent Models